2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
The compound 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been investigated for various purposes, such as in the quantitative analysis of lignins , in the synthesis and structural determination of boron-containing compounds , and in the detection of trace ethylene glycol .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or their esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing suitable starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, which includes two oxygen atoms. The structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information provides insight into the potential geometry and electronic structure of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions, particularly those involving the boron center. The boron atom can act as a Lewis acid, forming complexes with various nucleophiles. Additionally, these compounds can be involved in derivatization reactions, as demonstrated by the conversion of ethylene glycol to its corresponding cyclic boronate ester using phenyl boronic acid . Such reactivity could be expected from 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystalline structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined to be orthorhombic with specific lattice constants . These properties are crucial for understanding the behavior of these compounds under different conditions. The analytical techniques used for the characterization of dioxaborolane derivatives, such as X-ray diffraction and gas chromatography coupled with mass spectrometry , are essential tools for determining their physical and chemical properties.
Safety And Hazards
properties
IUPAC Name |
2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMYNCWLIRUPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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